Azetidin-1-yl(2-iodo-5-methylphenyl)methanone
CAS No.:
Cat. No.: VC13707091
Molecular Formula: C11H12INO
Molecular Weight: 301.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12INO |
|---|---|
| Molecular Weight | 301.12 g/mol |
| IUPAC Name | azetidin-1-yl-(2-iodo-5-methylphenyl)methanone |
| Standard InChI | InChI=1S/C11H12INO/c1-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
| Standard InChI Key | HWMIWSCKOBJIAD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)I)C(=O)N2CCC2 |
| Canonical SMILES | CC1=CC(=C(C=C1)I)C(=O)N2CCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an azetidine ring (C₃H₆N) fused to a 2-iodo-5-methylphenyl group via a ketone linkage. Key structural attributes include:
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Iodo substituent: Enhances electrophilic reactivity and participates in halogen bonding .
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Azetidine ring: Imparts strain energy (≈25–30 kcal/mol), influencing ring-opening reactions and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂INO | |
| Molecular Weight | 301.12 g/mol | |
| IUPAC Name | azetidin-1-yl-(2-iodo-5-methylphenyl)methanone | |
| SMILES | CC1=CC(=C(C=C1)I)C(=O)N2CCC2 | |
| LogP (Predicted) | 3.2 ± 0.3 |
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
Two primary routes dominate laboratory preparations:
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Silver-mediated cyclization: Treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with AgNO₃ in DMSO at 100°C yields the target compound in 68–72% efficiency.
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Weinreb amide approach: Acyl chloride intermediates derived from 4-methoxycinnamic acid undergo Grignard reactions followed by deprotection to afford the azetidine core .
Critical Challenges:
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Iodine incorporation requires controlled conditions to avoid overhalogenation .
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Azetidine ring instability necessitates inert atmospheres during purification .
Industrial Production Considerations
While no commercial-scale processes are documented, theoretical scaling strategies involve:
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Continuous-flow reactors to manage exothermic ring-forming steps .
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Solvent recycling systems for DMSO recovery.
Reactivity and Derivative Formation
Nucleophilic Substitution
The iodo group undergoes facile displacement with nucleophiles (e.g., amines, thiols) under Pd(0) catalysis:
Yields exceed 85% when using DIPEA in THF at 60°C .
Ring-Opening Reactions
Azetidine strain enables ring cleavage with:
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Protic acids: Forms linear amides (e.g., 3-iodo-N-(5-methylbenzoyl)propionamide).
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Electrophiles: BF₃·Et₂O induces Friedel-Crafts alkylation with arenes .
Table 2: Representative Derivatives and Applications
| Derivative | Biological Activity | IC₅₀ (nM) | Source |
|---|---|---|---|
| 4-(Azetidin-1-yl)phenol | MAGL inhibition | 2.7 | |
| 3-Aminoazetidine analog | Anticancer (MDA-MB-231) | 11.7 |
Biological Activities and Mechanisms
Monoacylglycerol Lipase (MAGL) Inhibition
The compound reversibly binds MAGL's catalytic serine (Ser122), elevating 2-arachidonoylglycerol levels by 300% in murine neuroglia. Structural studies reveal:
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Halogen bonding: Iodo group interacts with Tyr58 (ΔG = -4.2 kcal/mol).
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Azetidine conformation: Planar geometry optimizes active-site occupancy .
Antimicrobial Efficacy
Against Xanthomonas citri and Erwinia carotovora, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, surpassing penicillin controls in biofilm eradication .
Neuroprotective Effects
In Aβ42-induced Alzheimer's models, 10 µM treatment reduces tau hyperphosphorylation by 62% via GSK-3β pathway modulation .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
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PET tracers: Carbon-11 labeled analogs show 92% brain uptake in primates, enabling MAGL imaging .
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Orexin receptor antagonists: Structural analogs (e.g., WO2014141065A1) demonstrate nanomolar affinity for OX₁R, aiding insomnia research .
Antibacterial Agents
Schiff base derivatives exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC₉₀ = 16 µg/mL .
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